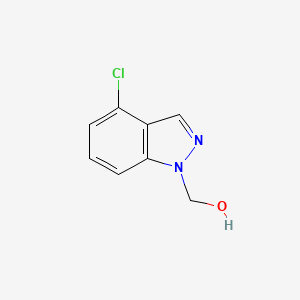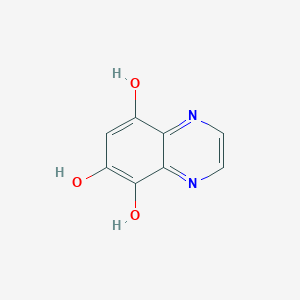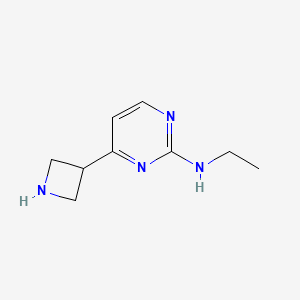
(4-Chloro-1H-indazol-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-1H-indazol-1-yl)methanol is a chemical compound belonging to the indazole family, characterized by a chloro substituent at the 4-position and a hydroxymethyl group at the 1-position of the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-1H-indazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorobenzohydrazide, which is then cyclized to form the indazole ring. The hydroxymethyl group can be introduced via a subsequent reaction with formaldehyde under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on yield improvement, cost reduction, and scalability. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: (4-Chloro-1H-indazol-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products Formed:
- Oxidation products include 4-chloro-1H-indazole-1-carboxaldehyde and 4-chloro-1H-indazole-1-carboxylic acid.
- Reduction products include 1H-indazol-1-ylmethanol.
- Substitution products vary depending on the nucleophile used .
Aplicaciones Científicas De Investigación
(4-Chloro-1H-indazol-1-yl)methanol has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of (4-Chloro-1H-indazol-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxymethyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
1H-indazole: Lacks the chloro and hydroxymethyl substituents, resulting in different biological activities.
4-Chloro-1H-indazole: Similar structure but lacks the hydroxymethyl group.
(4-Chloro-1H-indazol-1-yl)ethanol: Similar structure with an ethyl group instead of a hydroxymethyl group
Uniqueness: (4-Chloro-1H-indazol-1-yl)methanol’s unique combination of chloro and hydroxymethyl groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H7ClN2O |
|---|---|
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
(4-chloroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H7ClN2O/c9-7-2-1-3-8-6(7)4-10-11(8)5-12/h1-4,12H,5H2 |
Clave InChI |
GINNAOGWJLCVAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=NN2CO)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,10-Dihydropyrazino[2,3-b]quinoxaline](/img/structure/B11911532.png)




![4-methoxy-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11911568.png)






![(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B11911608.png)
